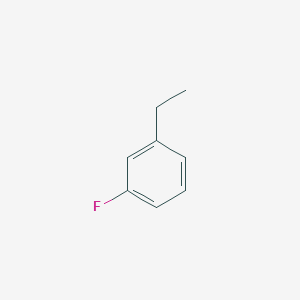

1-Ethyl-3-fluorobenzene

Descripción general

Descripción

1-Ethyl-3-fluorobenzene (1-EFB) is an important organic compound in the field of organic chemistry. It is a colorless liquid with a boiling point of 110.2 °C, a melting point of -77.1 °C, and a density of 1.14 g/mL. It is soluble in organic solvents, such as ether and chloroform, and is used in a variety of laboratory and industrial applications. 1-EFB is an important intermediate in the production of pharmaceuticals, as well as other organic compounds.

Aplicaciones Científicas De Investigación

Fluorination of 1,3-Dicarbonyl Compounds

1-Ethyl-3-fluorobenzene has been used in the fluorination of 1,3-dicarbonyl compounds. A study by Kitamura et al. (2011) demonstrated a practical and convenient fluorination method using aqueous hydrofluoric acid and iodosylbenzene, yielding products like ethyl 2-fluoro-2-benzolyacetate with high efficiency (Kitamura, Kuriki, Morshed, & Hori, 2011).

Use in Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) highlighted the increasing use of fluorobenzenes as solvents in organometallic chemistry and transition-metal-based catalysis. Due to their reduced ability to donate π-electron density, fluorobenzenes like 1-ethyl-3-fluorobenzene are ideal for serving as non-coordinating solvents or as ligands in complex formations (Pike, Crimmin, & Chaplin, 2017).

Analysis of Molecular Ordering in Smectogenic Compounds

Ojha and Pisipati (2003) conducted a statistical analysis of molecular ordering in smectogenic compounds including those with perflurooctyl ethoxy groups, similar to 1-ethyl-3-fluorobenzene. Their study involved quantum mechanics and computer simulation to evaluate molecular interactions and configurations (Ojha & Pisipati, 2003).

Laser-Controlled Isomerization in Molecular Switches

Kröner, Klaumünzer, and Klamroth (2008) reported on quantum dynamical simulations for the isomerization of 1-(2-cis-fluoroethenyl)-2-fluorobenzene. Their study is relevant as it involves compounds structurally related to 1-ethyl-3-fluorobenzene, demonstrating applications in the creation of chiroptical molecular switches (Kröner, Klaumünzer, & Klamroth, 2008).

Solubility Studies with Ionic Liquids

Shiflett and Yokozeki (2008) investigated the liquid-liquid equilibria in mixtures of fluorinated benzenes and ionic liquids. This study is pertinent as it explores the interactions of compounds like 1-ethyl-3-fluorobenzene with ionic liquids, providing insight into their solubility and miscibility properties (Shiflett & Yokozeki, 2008).

Hydrodefluorination and Hydrogenation Studies

Baumgartner and McNeill (2012) explored the hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. This research is relevant for understanding the environmental degradation pathways and catalytic reactions involving fluorobenzenes (Baumgartner & McNeill, 2012).

Propiedades

IUPAC Name |

1-ethyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWGMOQWTWMZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549502 | |

| Record name | 1-Ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-fluorobenzene | |

CAS RN |

696-39-9 | |

| Record name | 1-Ethyl-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

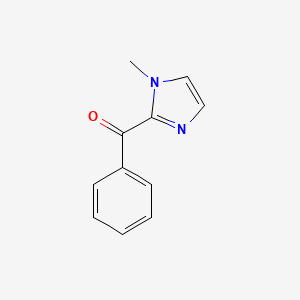

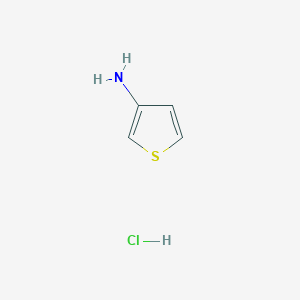

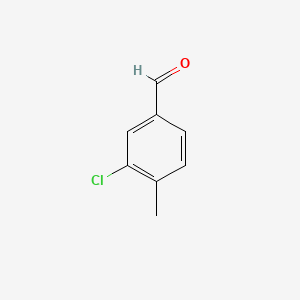

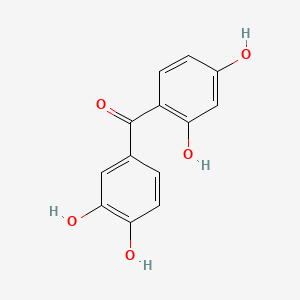

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)